molecular formula C12H16N2O3 B13721462 1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13721462
M. Wt: 236.27 g/mol
InChI Key: ABURLLTVDKSNSI-UHFFFAOYSA-N
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Description

1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyl group at the 5-position

Preparation Methods

The synthesis of 1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and pyrroles.

    Introduction of the Boc Protecting Group: The nitrogen atom in the pyrrolo[2,3-c]pyridine core is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Hydroxylation: The hydroxyl group is introduced at the 5-position through selective oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the Boc protecting group using acids like trifluoroacetic acid (TFA).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides, which can further react with nucleophiles.

Major products formed from these reactions include carbonyl derivatives, deprotected amines, and substituted pyrrolo[2,3-c]pyridines.

Scientific Research Applications

1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group provides stability during synthetic transformations, while the hydroxyl group can participate in hydrogen bonding and other interactions with biological targets. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine can be compared with similar compounds such as:

    N-Boc-2,5-dihydro-1H-pyrrole: This compound lacks the hydroxyl group and has different reactivity and applications.

    Pyrrolo[1,2-a]pyrazines: These compounds have a different ring structure and exhibit distinct biological activities.

    1-Boc-2,3-dihydro-1H-pyrrole: Similar in having a Boc protecting group but differs in the position and presence of functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both Boc and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl 5-oxo-3,6-dihydro-2H-pyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-5-4-8-6-10(15)13-7-9(8)14/h6-7H,4-5H2,1-3H3,(H,13,15)

InChI Key

ABURLLTVDKSNSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)NC=C21

Origin of Product

United States

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